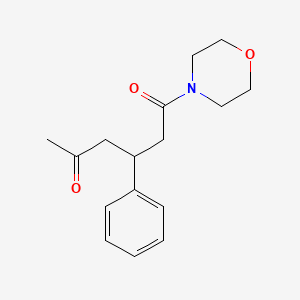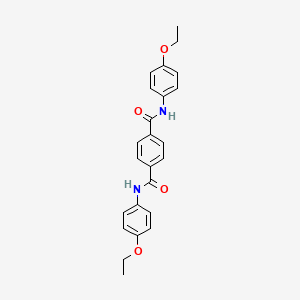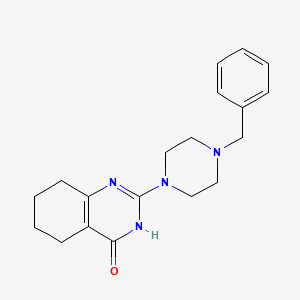
6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone, also known as MOPH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. This compound belongs to the class of ketones and has a molecular formula of C17H23NO3.
Applications De Recherche Scientifique
6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone has shown potential applications in drug development due to its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper neurological function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.
Mécanisme D'action
6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone has been shown to improve cognitive function in animal models by increasing the levels of acetylcholine in the brain. Additionally, 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone has been shown to have anti-inflammatory and neuroprotective effects in vitro, suggesting potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying the role of these enzymes in neurological function. However, 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
Future research on 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the mechanisms underlying the anti-inflammatory and neuroprotective effects of 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone. Finally, modifications to the chemical structure of 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone could be explored to improve its solubility and other properties for use in drug development.
Méthodes De Synthèse
The synthesis of 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone involves the reaction between 4-morpholinepropanal and phenylacetyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then acylated with hexanoyl chloride to yield 6-(4-morpholinyl)-6-oxo-4-phenyl-2-hexanone.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-phenylhexane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)11-15(14-5-3-2-4-6-14)12-16(19)17-7-9-20-10-8-17/h2-6,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLAEVQIRGXPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(CC(=O)N1CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6111533.png)
![2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6111540.png)
![(1S,9S)-11-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6111542.png)
![5-[1-(3,3-dimethylbutyl)-2-pyrrolidinyl]-N-[2-(2-pyrazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6111543.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)nicotinamide](/img/structure/B6111550.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6111566.png)
![diethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B6111567.png)
![ethyl 4-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6111590.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B6111592.png)

![ethyl (2-{[(2-methoxyphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6111610.png)

![3-allyl-5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6111631.png)
![2-{4-(2,4-dimethoxy-3-methylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111634.png)